Cas no 1018125-80-8 (methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate)
![methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate structure](https://ja.kuujia.com/scimg/cas/1018125-80-8x500.png)
methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
- 1018125-80-8
- STK352360
- CS-0339886
- methyl5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
- AKOS005168194
-
- インチ: InChI=1S/C10H8F3N3O2/c1-5-3-6(9(17)18-2)16-8(14-5)4-7(15-16)10(11,12)13/h3-4H,1-2H3
- InChIKey: IMGQRSCCYRFDCU-UHFFFAOYSA-N
計算された属性
- 精确分子量: 259.056861g/mol
- 同位素质量: 259.056861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 337
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 259.18g/mol
- XLogP3: 1.8
- トポロジー分子極性表面積: 56.5Ų
methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM287245-5g |
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018125-80-8 | 97% | 5g |
$664 | 2021-08-18 | |
Chemenu | CM287245-5g |
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018125-80-8 | 97% | 5g |
$703 | 2023-02-19 | |
Chemenu | CM287245-1g |
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018125-80-8 | 97% | 1g |
$261 | 2023-02-19 | |
Chemenu | CM287245-10g |
Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
1018125-80-8 | 97% | 10g |
$1117 | 2021-08-18 |
methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate 関連文献
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylateに関する追加情報
Introduction to Methyl 5-Methyl-2-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-7-Carboxylate (CAS No. 1018125-80-8)
Methyl 5-Methyl-2-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-7-Carboxylate, with the CAS registry number 1018125-80-8, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their unique structural features and potential applications in drug discovery and advanced materials development.
The pyrazolo[1,5-a]pyrimidine core of this compound is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. This structure provides a rigid framework that can accommodate various substituents, enabling the exploration of diverse chemical properties. In the case of methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate, the substituents include a methyl group at position 5, a trifluoromethyl group at position 2, and a carboxylate ester group at position 7. These substituents play a critical role in modulating the compound's electronic properties, solubility, and bioavailability.
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as scaffolds for developing novel therapeutic agents. For instance, researchers have explored their ability to inhibit key enzymes involved in inflammatory pathways, making them promising candidates for anti-inflammatory drug development. The presence of electron-withdrawing groups like the trifluoromethyl group in this compound enhances its stability and increases its potential for binding to biological targets.
The synthesis of methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyrimidine core. This is followed by functionalization at specific positions to introduce the desired substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate this process while maintaining high yields and purity levels.
In terms of applications, this compound has shown potential in several areas. Its ability to act as a precursor for more complex molecules makes it valuable in combinatorial chemistry and high-throughput screening efforts. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of light-emitting diodes (LEDs) and photovoltaic devices.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate with greater accuracy. These studies have provided insights into its potential as a building block for supramolecular assemblies and self-healing materials.
In conclusion, methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS No. 1018125-80-8) represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an attractive target for further research and development in both academic and industrial settings.
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